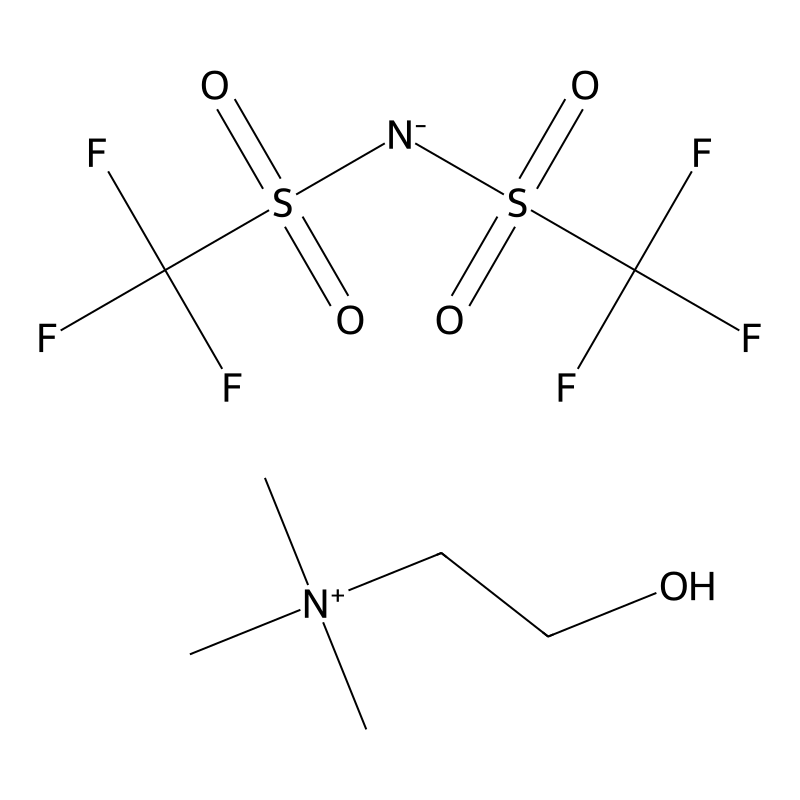Choline bis(trifluoromethylsulfonyl)imde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolytes and Energy Storage:
CholTf2N possesses characteristics similar to ionic liquids, making it a valuable component in electrochemical research []. Its ionic conductivity and thermal stability allow it to function as an electrolyte in devices like supercapacitors. A study implemented CholTf2N in an aqueous electrolyte for low-temperature electrochemical double-layer capacitors (EDLCs), demonstrating its effectiveness.
Solvent and Extraction Medium:
Research utilizes CholTf2N as a solvent due to its ability to dissolve a wide range of compounds. Its imide group and trifluoromethylsulfonyl moieties contribute to this property. Furthermore, CholTf2N serves as an extraction medium for separating organic compounds from water-based solutions []. This application is particularly relevant in fields like biomass conversion and biorefinery processes.
Other Research Applications:
The unique properties of CholTf2N are being explored in various other scientific endeavors. Due to its good thermal stability and high boiling point, CholTf2N is being investigated as a potential working fluid for absorption heat pumps []. Additionally, its characteristics make it a promising candidate for use in biomass conversion and catalysis research.
Choline bis(trifluoromethylsulfonyl)imide is a quaternary ammonium salt characterized by its unique molecular structure, which includes a choline cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C₇H₁₄F₆N₂O₅S₂, and it has a molecular weight of approximately 384.32 g/mol. This compound is recognized for its high thermal stability and ionic conductivity, making it suitable for various applications in electrochemistry and material science .
Choline bis(trifluoromethylsulfonyl)imide can be synthesized using the following methods:
- Metathesis Method:
- Direct Synthesis:
Choline bis(trifluoromethylsulfonyl)imide has several notable applications:
- Electrolytes: It is used in electrochemical devices such as supercapacitors and batteries due to its excellent ionic conductivity and thermal stability .
- Catalysis: It serves as a precursor for creating radical catalysts on platinum electrodes, particularly under anaerobic conditions.
- Material Science: Its unique properties are leveraged in developing advanced materials for energy storage and conversion technologies .
Studies on the interactions of choline bis(trifluoromethylsulfonyl)imide focus primarily on its behavior as an electrolyte in various systems. Research indicates that it can influence the electrochemical performance of devices by enhancing ionic mobility and stability under different temperature conditions . Additionally, investigations into its mixing behavior with water have shown interesting phase transitions that could be exploited in formulating new electrolytes .
Choline bis(trifluoromethylsulfonyl)imide exhibits unique characteristics when compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Lithium bis(trifluoromethylsulfonyl)imide | LiC₂F₆N₂O₄S₂ | High ionic conductivity; commonly used as an electrolyte. |
| N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C₁₁H₁₈F₆N₂O₄S₂ | Room-temperature ionic liquid; used in green chemistry applications. |
| Tetraethylammonium bis(trifluoromethylsulfonyl)imide | C₈H₁₈F₆N₂O₄S₂ | Used in organic synthesis; less stable than choline derivative. |
Choline bis(trifluoromethylsulfonyl)imide stands out due to its combination of biodegradability, low toxicity, and effectiveness as an electrolyte, making it particularly attractive for environmentally friendly applications in energy storage technologies .








